molecular formula C12H19NO5S B2707494 N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide CAS No. 1018158-38-7

N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide

Cat. No.: B2707494
CAS No.: 1018158-38-7
M. Wt: 289.35
InChI Key: WUUTUSIPIPPRDB-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is a high-purity chemical reagent designed for research applications in immunology and medicinal chemistry. This compound belongs to the benzenesulfonamide class, which has demonstrated significant research value in the study of immune signaling pathways. Structurally related bis-aryl sulfonamides have been identified in high-throughput screens as compounds that can safely enhance and sustain innate immune signaling, such as NF-κB and ISRE activation, when used alongside a primary stimulus like a TLR-4 agonist . This mechanism suggests potential application as a co-adjuvant in vaccine research, where it could work synergistically with established adjuvants to enhance antigen-specific immune responses . More broadly, benzenesulfonamide derivatives are investigated across multiple therapeutic areas, including as agonists for nuclear receptors like PPAR-γ and as inhibitors for enzymes such as carbonic anhydrase, highlighting the versatility of this chemical scaffold in drug discovery . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5S/c1-9-7-11(18-3)12(8-10(9)17-2)19(15,16)13-5-4-6-14/h7-8,13-14H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUTUSIPIPPRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NCCCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide typically involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 3-hydroxypropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of N-(3-carboxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide.

    Reduction: Formation of N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The hydroxypropyl chain may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3,5-dimethoxyphenyl)-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide

  • Structure : Differs in the substitution pattern of the aromatic ring (3,5-dimethoxyphenyl vs. 2,5-dimethoxy-4-methylbenzene).
  • Synthesis : Synthesized via column chromatography with 81% yield as a pale yellow oil, indicating higher hydrophobicity compared to the target compound due to the absence of a 4-methyl group .
Industrial and Patent-Based Analogues (From Ashford’s Dictionary)

N,N-diethyl-3-amino-4-methoxybenzenesulfonamide

  • Structure: Features a diethylamino group instead of hydroxypropyl and a single methoxy group at position 3.
  • Properties : Likely exhibits enhanced lipophilicity due to the diethyl substituent, which may improve membrane permeability in pharmacological contexts .

4-(diethylamino)salicylaldehyde

  • Structure: Combines a diethylamino group with a hydroxyl and aldehyde functional group on the benzene ring.
  • Reactivity : The aldehyde group enables Schiff base formation, contrasting with the sulfonamide’s nucleophilic nitrogen, which is more suited for hydrogen bonding or coordination chemistry .

Data Table: Key Comparative Properties

Compound Name Substituents Yield/Appearance Key Functional Groups Potential Applications
N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 2,5-dimethoxy, 4-methyl, 3-hydroxypropyl Not reported Sulfonamide, hydroxyl Catalyst, drug precursor
N-(3,5-dimethoxyphenyl)-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide 3,5-dimethoxyphenyl, 4-methyl 81% (pale yellow oil) Sulfonamide, hydroxyl Organocatalysis
N,N-diethyl-3-amino-4-methoxybenzenesulfonamide 4-methoxy, diethylamino Not reported Sulfonamide, tertiary amine Pharmaceuticals, dyes

Research Findings and Functional Insights

  • The hydroxypropyl group improves water solubility relative to diethylamino or methyl groups, as seen in extraction protocols using diethyl ether .
  • Synthetic Utility: The target compound’s hydroxyl group enables derivatization (e.g., esterification), whereas tertiary amines (e.g., diethylamino analogues) are more suited for charge-transfer interactions .

Biological Activity

N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is a sulfonamide compound that has attracted attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzene ring, which is further substituted with two methoxy groups and a hydroxypropyl chain. The molecular formula is C13H19N1O4SC_{13}H_{19}N_{1}O_{4}S with a molecular weight of 289.35 g/mol. Its unique structure contributes to its biological activity, particularly its ability to interact with various biological macromolecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The hydroxypropyl chain enhances the compound's solubility and bioavailability, facilitating its interaction within biological systems .

1. Anti-inflammatory Activity

Research indicates that this compound may exhibit anti-inflammatory properties. It has been investigated for its potential to inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

2. Antimicrobial Activity

This compound has shown promising antimicrobial activity against various pathogens. Studies suggest that it may be effective against both gram-positive and gram-negative bacteria .

3. Cytotoxic Effects

Preliminary studies have indicated cytotoxic effects against certain cancer cell lines. For instance, it has been evaluated for its potential in cancer therapy, showing effectiveness in inhibiting cell proliferation in vitro.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Anti-inflammatoryInhibits inflammatory pathways
AntimicrobialEffective against gram-positive and gram-negative bacteria
CytotoxicInhibits proliferation in cancer cell lines

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth in several strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, revealing effectiveness comparable to established antibiotics.

Case Study: Cytotoxicity Against Cancer Cells

In vitro assays were performed on various cancer cell lines to assess the cytotoxic potential of the compound. The results indicated that at concentrations around 50 µM, the compound significantly reduced cell viability in MCF7 breast cancer cells, suggesting a potential role in cancer treatment strategies.

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